N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]pyridazin-3-amine
Overview
Description
“N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]pyridazin-3-amine” is a chemical compound with the CAS Number: 1423028-22-1 . It has a molecular weight of 270.31 .
Molecular Structure Analysis
The InChI Code for the compound is1S/C11H14N2O4S/c12-8-6-13(7-8)18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8H,3-4,6-7,12H2
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is in powder form . As mentioned earlier, it has a molecular weight of 270.31 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Chemical Structure and Reactivity
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a compound characterized by its unique chemical structure, combining a benzodioxine moiety with a pyridazin-3-amine group. This combination contributes to its distinct reactivity and potential for various applications in scientific research. The presence of the benzodioxine ring offers a versatile scaffold for further chemical modifications due to its electron-rich nature, while the pyridazin-3-amine part can participate in numerous reactions, including nucleophilic substitutions and coupling reactions, making it a valuable candidate for the development of new chemical entities with potential biological activities.
Potential Biological Activities
The structural components of this compound suggest potential biological activities. Compounds featuring benzodioxine and sulfonyl groups have been explored for various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Although specific studies on this compound might be limited, its structural analogs have shown promising results in preliminary screenings. For instance, benzodioxine derivatives have been investigated for their α-glucosidase and acetylcholinesterase inhibitory activities, indicating potential for therapeutic applications in diabetes and neurodegenerative diseases respectively (Abbasi et al., 2019).
Mechanism of Action
Target of Action
Some related compounds have shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s plausible that the compound interacts with its targets (potentially cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, molecules involved in inflammatory responses .
Result of Action
Based on the potential targets, it’s plausible that the compound could affect neural signaling and inflammatory responses .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-24(21,12-3-4-13-14(8-12)23-7-6-22-13)19-9-11(10-19)17-15-2-1-5-16-18-15/h1-5,8,11H,6-7,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQYOSWOKEKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130888 | |
Record name | 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097935-55-0 | |
Record name | 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097935-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.